

(4-Methylphenoxy)acetyl chloride literature review

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Compound of Interest

Compound Name: (4-Methylphenoxy)acetyl chloride

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An In-depth Technical Guide to **(4-Methylphenoxy)acetyl chloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **(4-Methylphenoxy)acetyl chloride**, a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors. This document details its chemical properties, synthesis protocols, and reactivity, presenting quantitative data in a structured format and illustrating key processes with diagrams.

Chemical and Physical Properties

(4-Methylphenoxy)acetyl chloride, with the molecular formula $C_9H_9ClO_2$, is an acyl chloride derivative of 4-methylphenoxyacetic acid.[1] It is a reactive compound widely used in organic synthesis.[1]

Table 1: Physical and Chemical Properties of **(4-Methylphenoxy)acetyl chloride**

Property	Value	Source
CAS Number	15516-47-9	[2][3][4]
Molecular Formula	C ₉ H ₉ ClO ₂	[1][2][3][4]
Molecular Weight	184.62 g/mol	[1][2][3][4]
IUPAC Name	2-(4-methylphenoxy)acetyl chloride	[2]
SMILES	<chem>CC1=CC=C(C=C1)OCC(=O)Cl</chem>	[2]
InChI Key	VUVSVAJNUZCUFV-UHFFFAOYSA-N	[2][4]
Physical Form	Solid	[4]
Hazards	Causes severe skin burns and eye damage	[2]

Synthesis of (4-Methylphenoxy)acetyl chloride

The primary methods for synthesizing **(4-Methylphenoxy)acetyl chloride** involve the reaction of 4-methylphenoxyacetic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).^[1]

Thionyl Chloride Method

This is a common laboratory-scale method that generally provides high yields and purity.^[1]

Table 2: Optimized Parameters for the Thionyl Chloride Synthesis Method

Parameter	Optimal Value	Impact on Yield
Reaction Temperature	45°C	Maximizes reaction rate
SOCl ₂ Equivalents	2.0	Ensures full conversion of the starting material
Reaction Time	5 hours	Balances reaction efficiency with time
Yield	85–92%	High purity product

Source:[1]

Phosphorus Trichloride Method

This method is often preferred for industrial-scale production due to its cost-effectiveness.[1]

Table 3: Parameters for the Phosphorus Trichloride Synthesis Method

Parameter	Optimal Value	Industrial Relevance
PCl ₃ Equivalents	1.3–1.4	Minimizes waste and cost
Temperature	25°C	Energy-efficient conditions
Extraction Solvent	PCl ₃	Facilitates recycling of the reagent
Yield	78–85%	Scalable and cost-effective for bulk synthesis

Source:[1]

Experimental Protocols

Synthesis using Thionyl Chloride

This protocol is adapted from standard laboratory procedures for the synthesis of acyl chlorides from carboxylic acids.[1][5]

Materials:

- (4-Methylphenoxy)acetic acid
- Thionyl chloride (SOCl₂)
- Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
- Round-bottom flask with reflux condenser
- Heating mantle
- Distillation apparatus

Procedure:

- In a round-bottom flask, suspend (4-Methylphenoxy)acetic acid in the chosen anhydrous solvent.
- Slowly add a 2:1 molar excess of thionyl chloride to the suspension at room temperature with stirring.
- Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 40–50°C).
[1]
- Maintain the reflux for 4–6 hours, or until the reaction is complete (can be monitored by the cessation of gas evolution).[1]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess solvent and thionyl chloride by distillation, preferably under reduced pressure.
- Purify the resulting **(4-Methylphenoxy)acetyl chloride** by fractional distillation under reduced pressure to obtain the final product with a purity exceeding 95%. [1]

Synthesis using Phosphorus Trichloride

This protocol is based on industrial-scale synthesis methods.[1]

Materials:

- (4-Methylphenoxy)acetic acid
- Phosphorus trichloride (PCl_3)
- Reaction vessel
- Separatory funnel

Procedure:

- Charge the reaction vessel with (4-Methylphenoxy)acetic acid.
- Add phosphorus trichloride (1.3-1.4 equivalents) to the starting material at a controlled temperature of 20–30°C.[1]
- The reaction will form two phases: an upper organic phase containing the product and a lower aqueous phase with phosphorous acid.[1]
- Separate the two phases using a separatory funnel.
- The crude **(4-Methylphenoxy)acetyl chloride** from the organic phase can be purified by distillation.
- To enhance the overall yield, the aqueous phase can be treated with additional PCl_3 to recover any residual product.[1]

Chemical Reactivity and Applications

(4-Methylphenoxy)acetyl chloride is a versatile reagent that undergoes several types of chemical reactions, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]

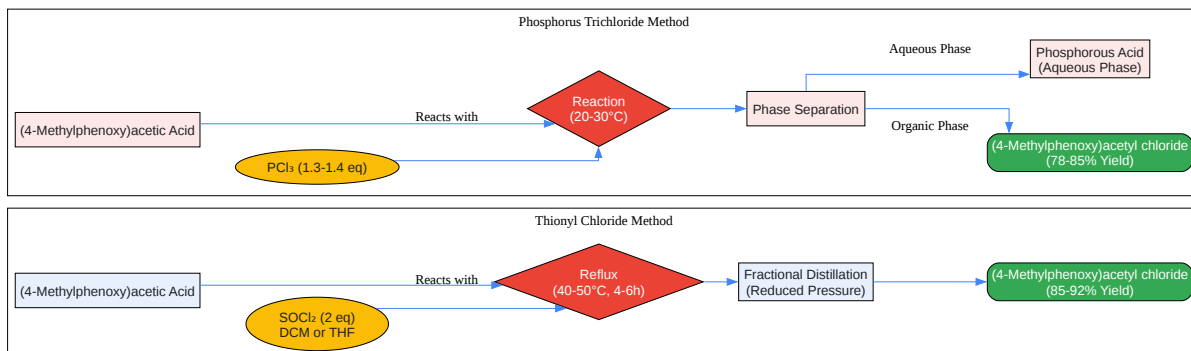
The core reactivity of **(4-Methylphenoxy)acetyl chloride** stems from the electrophilic nature of the acyl chloride group, which readily reacts with nucleophiles.

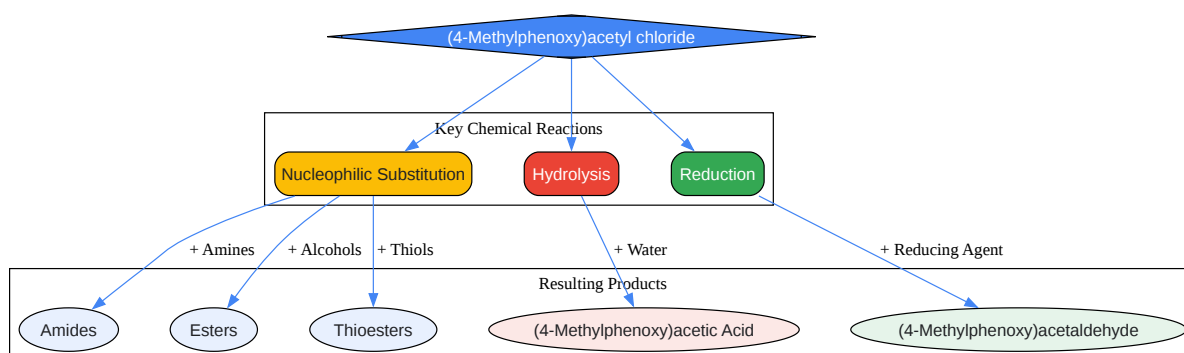
Key Reactions:

- Nucleophilic Substitution: It reacts with nucleophiles such as amines to form amides, and with alcohols to form esters.[1]
- Hydrolysis: It reacts with water to hydrolyze back to (4-methylphenoxy)acetic acid and hydrochloric acid.[1] This necessitates handling the compound under anhydrous conditions.
- Reduction: It can be reduced to the corresponding aldehyde, (4-methylphenoxy)acetaldehyde, using appropriate reducing agents like lithium aluminum hydride.[1]

In medicinal chemistry, this compound is used to synthesize derivatives that can act as inhibitors for specific enzymes and receptors, contributing to drug discovery efforts.[1]

Visualized Workflows and Pathways





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